molecular formula C8H9NO3 B1359301 5-Hydroxypyridine-2-carboxylic acid ethyl ester CAS No. 65275-12-9

5-Hydroxypyridine-2-carboxylic acid ethyl ester

Cat. No.: B1359301
CAS No.: 65275-12-9
M. Wt: 167.16 g/mol
InChI Key: GYPZHDRIHBGYPZ-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives. It is known for its role as a β-lactamase inhibitor, which means it can block the activity of β-lactamase enzymes that bacteria produce to resist antibiotics

Scientific Research Applications

5-Hydroxypyridine-2-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It serves as a β-lactamase inhibitor, making it valuable in studies related to antibiotic resistance.

    Medicine: Its role as a β-lactamase inhibitor also makes it a potential candidate for the development of new antibiotics.

    Industry: It is used in the production of various chemical products and intermediates.

Safety and Hazards

Ethyl 5-hydroxypyridine-2-carboxylate is classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxypyridine-2-carboxylic acid ethyl ester can be synthesized using chemoenzymatic techniques. This method involves the use of both chemical and enzymatic steps to achieve the desired product . The specific reaction conditions and reagents used in the synthesis can vary, but typically involve the use of pyridine derivatives and ethylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of ethyl 5-hydroxypyridine-2-carboxylate may involve large-scale chemical synthesis processes. These processes are designed to be cost-effective and efficient, often utilizing automated systems to control reaction parameters and ensure high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 5-hydroxypyridine-2-carboxylate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of ethyl 5-hydroxypyridine-2-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypyridine-2-carboxylate involves its ability to bind to the active site of β-lactamase enzymes. By doing so, it blocks the enzyme’s ability to bind to and hydrolyze β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics . This mechanism is crucial for its effectiveness as a β-lactamase inhibitor.

Comparison with Similar Compounds

5-Hydroxypyridine-2-carboxylic acid ethyl ester can be compared with other β-lactamase inhibitors, such as clavulanic acid and sulbactam. While all these compounds share the ability to inhibit β-lactamase enzymes, ethyl 5-hydroxypyridine-2-carboxylate is unique in its specific chemical structure and the particular pathways it targets . Other similar compounds include:

This compound stands out due to its specific binding affinity and the potential for use in novel antibiotic formulations.

Properties

IUPAC Name

ethyl 5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPZHDRIHBGYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630979
Record name Ethyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65275-12-9
Record name Ethyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium acetate (267 mg), 1,1′-bis(diphenylphosphino)ferrocene (1.3 g) and triethylamine (3.2 mL) were added to an ethanol-DMF mixed solvent (1/1, 20 mL) of 6-chloropyridin-3-ol (1.5 g), and stirred overnight in a carbon monoxide atmosphere (1 atmospheric pressure) at 50° C. Ethanol was evaporated off under reduced pressure from the reaction solution, water was added to the resulting residue, and extracted with chloroform/methanol (10/1). The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/3) to obtain the entitled compound (500 mg).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3.2 mL
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reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
ethanol DMF
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
267 mg
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-hydroxy-pyridine-2-carboxylic acid (1.25 g, 9.0 mmol) in ethanol (40 mL) was added concentrated sulfuric acid (3 mL, 56.3 mmol) and the resulting solution heated at reflux under an atmosphere of argon for 20 h. The solution was then cooled to 0° C. then sodium hydroxide (2 N, 55 mL) was added. Saturated aqueous sodium bicarbonate and 10% w/w citric acid solution were then added to bring the pH to 7 and the resulting solution concentrated to ˜70 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL) and the combined organic extracts dried, filtered and concentrated to afford the title compound (829 mg, 55%) as an off white solid. MS: m/e=168.3 [M+H]+.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

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